N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide
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Overview
Description
N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazole ring system substituted with a 3-chloro-4-methoxyphenyl group and a butanamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 3-chloro-4-methoxybenzoic acid, under acidic or basic conditions.
Substitution Reaction: The resulting benzoxazole derivative is then subjected to a substitution reaction with butanoyl chloride in the presence of a base like pyridine or triethylamine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Optimized Reaction Conditions: Employing optimized temperature, pressure, and solvent conditions to maximize yield and purity.
Purification Techniques: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide exerts its effects can vary depending on its application:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide: Similar structure but with an acetamide group instead of a butanamide group.
N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propionamide: Similar structure but with a propionamide group.
Uniqueness
N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide is unique due to its specific substitution pattern and the presence of the butanamide group, which may confer distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-3-4-17(22)20-12-6-8-16-14(10-12)21-18(24-16)11-5-7-15(23-2)13(19)9-11/h5-10H,3-4H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABFKSCBTOPMRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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